molecular formula C7H3ClN2O5 B1338193 3,4-dinitrobenzoyl Chloride CAS No. 24376-18-9

3,4-dinitrobenzoyl Chloride

Cat. No.: B1338193
CAS No.: 24376-18-9
M. Wt: 230.56 g/mol
InChI Key: ZEMNPBSGWVIXTF-UHFFFAOYSA-N
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Description

3,4-Dinitrobenzoyl Chloride is an organic compound with the molecular formula C7H3ClN2O5. It is a derivative of benzoyl chloride, where two nitro groups are substituted at the 3 and 4 positions of the benzene ring. This compound is primarily used in organic synthesis and as an intermediate in the preparation of various chemical substances .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dinitrobenzoyl Chloride can be synthesized through the reaction of 3,4-dinitrobenzoic acid with chlorinating agents such as oxalyl chloride, phosphorus pentachloride (PCl5), or thionyl chloride (SOCl2). The reaction typically involves the following steps:

  • Reaction with Oxalyl Chloride

    • 3,4-Dinitrobenzoic acid is dissolved in a solvent like benzene.
    • Oxalyl chloride is added to the solution along with a catalytic amount of pyridine.
    • The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound.
  • Reaction with Phosphorus Pentachloride

    • 3,4-Dinitrobenzoic acid is mixed with phosphorus pentachloride in a dry environment.
    • The reaction is carried out under controlled temperature conditions to produce this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3,4-Dinitrobenzoyl Chloride undergoes various types of chemical reactions, including:

  • Substitution Reactions

    • It reacts with nucleophiles such as amines and alcohols to form corresponding amides and esters.
    • Example: Reaction with aniline to form 3,4-dinitrobenzamide.
  • Reduction Reactions

    • The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base such as pyridine.

    Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon).

Major Products Formed

    Amides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    Aminobenzoyl Chlorides: Formed by the reduction of nitro groups.

Scientific Research Applications

3,4-Dinitrobenzoyl Chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dinitrobenzoyl Chloride involves its reactivity towards nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of various derivatives. The nitro groups enhance the electrophilicity of the carbonyl carbon, making it more reactive .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dinitrobenzoyl Chloride: Similar structure but with nitro groups at the 3 and 5 positions.

    4-Nitrobenzoyl Chloride: Contains a single nitro group at the 4 position.

Uniqueness

3,4-Dinitrobenzoyl Chloride is unique due to the specific positioning of its nitro groups, which influences its reactivity and the types of reactions it undergoes. This positioning makes it particularly useful in certain synthetic applications where other isomers may not be as effective .

Properties

IUPAC Name

3,4-dinitrobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O5/c8-7(11)4-1-2-5(9(12)13)6(3-4)10(14)15/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMNPBSGWVIXTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)Cl)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70473166
Record name 3,4-dinitrobenzoyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24376-18-9
Record name 3,4-dinitrobenzoyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Fifty-three grams (0.25 mole) of 3,4-dinitrobenzoic acid, 500 ml. of benzene, 65 g. (0.51 mole) of oxalyl chloride and 1 ml. of pyridine were reacted according to Example 2 (A), first paragraph, to provide 3,4-dinitrobenzoyl chloride as a crude oil.
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Synthesis routes and methods II

Procedure details

Typically, the 3,4-dinitrobenzoic acid starting material is dissolved in an aprotic solvent such as benzene or toluene and refluxed with thionylchloride for a period of about 2-6 hours to form the desired 3,4-dinitrobenzoyl chloride.
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Synthesis routes and methods III

Procedure details

As shown in scheme C, reaction of 3,4-dinitrobenzoic acid with thionyl chloride gave 3,4-dinitrobenzoyl chloride, which on further treatment with benzyl glycinate in the presence of triethylamine gave benzyl 2-(3,4-dinitrobenzamido)acetate (intermediate 3). The intermediate 3 is treated either with K18F or K19F in the presence of a catalyst such as kryptofix [2.2.2] or 18-crown-6 to yield benzyl 2-(4-fluoro-3-nitrobenzamido)acetate, which on reduction with hydrogen gas or hydrogen source in the presence of Pd/C gave 2-(3-amino-4-fluorobenzamido)acetic acid (compound 3). In an analogous manner, 2-(5-amino-2-chloro-4-fluorobenzamido)acetic acid (compound 4) is synthesized starting from 2-chloro-4,5-dinitrobenzoic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 3,4-dinitrobenzoyl chloride in the synthesis of suramin analogs?

A: In this research, this compound serves as a key building block in a multi-step synthesis of suramin analogs []. It reacts with various aminoarene sulfonic acids (2a-e) through an acylation reaction. This forms the amide intermediates (4a-e), which are further modified to ultimately yield the desired benzimidazole-containing suramin analogs.

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